Integracin A
Overview
Description
Integracin A is a unique ester of two structurally related alkylresorcinols, first isolated from the fungus Cytonaema species in 2002. It is known for its potent inhibitory activity against HIV-1 integrase, making it a significant compound in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Integracin A is synthesized through the formal condensation of the hydroxy group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxybenzoic acid, which is also substituted by an 8-(acetoxy)undecyl group at position 2 . The reaction conditions typically involve the use of solvents like ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) due to the compound’s limited water solubility .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Integracin A undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Integracin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and condensation reactions.
Medicine: Explored for its cytotoxicity against various cancer cell lines, including HepG2 and NCI-H460.
Mechanism of Action
Integracin A exerts its effects primarily by inhibiting HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. This inhibition prevents the replication of the virus, thereby reducing its ability to infect new cells. The molecular targets and pathways involved include the active site of the integrase enzyme, where this compound binds and inhibits its activity .
Comparison with Similar Compounds
Integracin A is compared with other similar compounds, such as:
Integracin B: Another potent inhibitor of HIV-1 integrase, with a similar structure but different substituents.
Cytosporone B: A compound with significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus.
2,4-Dihydroxy-6-(8-hydroxyoctyl)benzene: A structurally related compound with different biological activities.
Uniqueness: this compound stands out due to its unique ester structure and its potent inhibitory activity against HIV-1 integrase, making it a valuable compound for antiviral research and potential therapeutic applications .
Properties
IUPAC Name |
11-(3,5-dihydroxyphenyl)undecan-4-yl 2-(8-acetyloxyundecyl)-4,6-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O8/c1-4-16-33(44-27(3)38)20-14-11-7-9-13-19-29-24-32(41)26-35(42)36(29)37(43)45-34(17-5-2)21-15-10-6-8-12-18-28-22-30(39)25-31(40)23-28/h22-26,33-34,39-42H,4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCZIASPPCLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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